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molecular formula C11H9F3N2O4 B8520600 2-Methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]oxirane-2-carboxamide CAS No. 90357-50-9

2-Methyl-n-[4-nitro-3-(trifluoromethyl)phenyl]oxirane-2-carboxamide

Cat. No. B8520600
M. Wt: 290.19 g/mol
InChI Key: MXYYQYGACYMJDH-UHFFFAOYSA-N
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Patent
US06184249B2

Procedure details

A pressure reactor was charged with 4-nitro-3-trifluoromethyl-N-[2,3-epoxy-2-methyl propionyl]aniline, BP-33, (10.0 g, 34.46 mmol) and methanol (100 mL). After cooling to −70° C., ammonia in excess was condensed into the reactor which was sealed and stirred 14 hours. Following evaporation, the crude solid was washed with cold CH2Cl2 (5 mL). Filtration and drying gave 6.1 g BP-34 (58% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([NH:8][C:9](=[O:14])[C:10]2([CH3:13])[O:12][CH2:11]2)=[CH:6][C:5]=1[C:17]([F:20])([F:19])[F:18])([O-:3])=[O:2].[NH3:21]>CO>[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([NH:8][C:9](=[O:14])[C:10]([OH:12])([CH3:13])[CH2:11][NH2:21])=[CH:6][C:5]=1[C:17]([F:20])([F:19])[F:18])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(NC(C2(CO2)C)=O)C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into the reactor which
CUSTOM
Type
CUSTOM
Details
was sealed
CUSTOM
Type
CUSTOM
Details
evaporation
WASH
Type
WASH
Details
the crude solid was washed with cold CH2Cl2 (5 mL)
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
gave 6.1 g BP-34 (58% yield)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=C(NC(C(CN)(C)O)=O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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